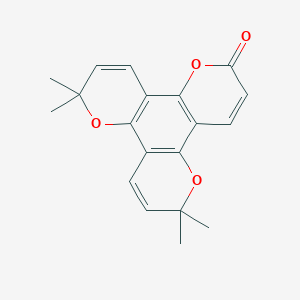
Dipetalolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipetalolactone is a natural product found in Zanthoxylum caribaeum, Zanthoxylum dipetalum, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacological Applications
Dipetalolactone has been investigated for its pharmacological effects, particularly in the context of cancer treatment and immune modulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In studies involving mouse carcinoma S180-bearing mice, this compound demonstrated the ability to stimulate lymphocyte proliferation and enhance natural killer (NK) cell activity. Specifically, doses of 100 mg/kg, 250 mg/kg, and 500 mg/kg resulted in notable improvements in cellular immune function compared to control groups .
| Dose (mg/kg) | Lymphocyte Proliferation | NK Cell Activity |
|---|---|---|
| 50 | Not significant | Not significant |
| 100 | Significant | Significant |
| 250 | Significant | Significant |
| 500 | Significant | Significant |
Immunomodulatory Effects
This compound has also been shown to modulate immune responses. In vivo studies indicated that it could restore immune function in immunocompromised models, suggesting its potential as an immunotherapeutic agent . The compound's ability to enhance NK cell cytotoxicity highlights its relevance in developing treatments for immune-related conditions.
Industrial Applications
Beyond therapeutic uses, this compound may have applications in various industrial sectors, including cosmetics and food preservation.
Cosmetic Industry
Due to its bioactive properties, this compound can be utilized in cosmetic formulations aimed at enhancing skin health. Its antioxidant properties may help protect skin cells from oxidative stress, making it a valuable ingredient in anti-aging products.
Food Preservation
The compound's potential antimicrobial activity suggests that it could serve as a natural preservative in food products. Research into its efficacy against common foodborne pathogens could pave the way for safer food preservation methods without relying on synthetic additives.
Case Studies and Research Findings
Several studies have documented the effects of this compound across different applications:
- A study published in Molecules highlighted the compound's capacity to enhance immune responses in animal models, demonstrating its potential as a therapeutic agent for cancer and other diseases .
- Another investigation focused on the extraction of this compound from natural sources and assessed its cytotoxic effects against various cancer cell lines, showing promising results that warrant further exploration .
Propriétés
Formule moléculaire |
C19H18O4 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11,17-hexaen-4-one |
InChI |
InChI=1S/C19H18O4/c1-18(2)9-7-12-15-11(5-6-14(20)21-15)16-13(17(12)23-18)8-10-19(3,4)22-16/h5-10H,1-4H3 |
Clé InChI |
BHLCTWNBGOOKAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C3=C(C4=C2OC(C=C4)(C)C)OC(=O)C=C3)C |
Synonymes |
dipetalolactone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















